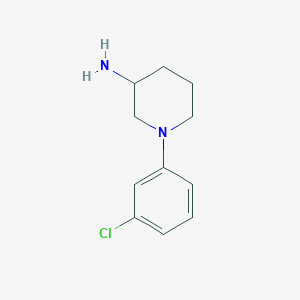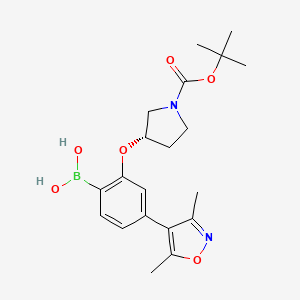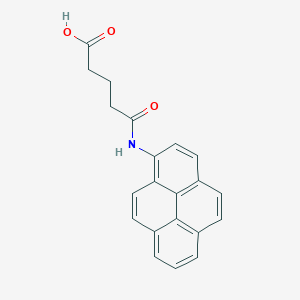
5-Oxo-5-(pyren-1-ylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5-(pyren-1-ylamino)pentanoic acid: is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of a pyrene moiety attached to a pentanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(pyren-1-ylamino)pentanoic acid typically involves the reaction of pyrene-1-amine with glutaric anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Oxo-5-(pyren-1-ylamino)pentanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Oxo-5-(pyren-1-ylamino)pentanoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of polycyclic aromatic hydrocarbons and their derivatives .
Biology: In biological research, this compound is used to study the interactions of polycyclic aromatic hydrocarbons with biological macromolecules such as DNA and proteins. It helps in understanding the binding mechanisms and potential mutagenic effects of these compounds .
Medicine: While not directly used as a drug, this compound serves as a model compound in the development of new pharmaceuticals. Its interactions with biological targets provide insights into the design of new therapeutic agents .
Industry: In industrial applications, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-Oxo-5-(pyren-1-ylamino)pentanoic acid involves its interaction with various molecular targets. The pyrene moiety allows the compound to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations. Additionally, the compound can interact with proteins, affecting their structure and function .
Comparación Con Compuestos Similares
- 5-Oxo-5-(prop-2-ynylamino)pentanoic acid
- 5-Oxo-5-(4-(2-pyrimidinyl)-1-piperazinyl)pentanoic acid
- 5-Oxo-5-(piperidin-1-yl)pentanoic acid
Comparison: Compared to these similar compounds, 5-Oxo-5-(pyren-1-ylamino)pentanoic acid is unique due to the presence of the pyrene moiety. This structural feature imparts distinct electronic and steric properties, making it particularly useful in studies involving polycyclic aromatic hydrocarbons. The pyrene group also enhances the compound’s ability to interact with biological macromolecules, making it a valuable tool in both chemical and biological research .
Propiedades
Fórmula molecular |
C21H17NO3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
5-oxo-5-(pyren-1-ylamino)pentanoic acid |
InChI |
InChI=1S/C21H17NO3/c23-18(5-2-6-19(24)25)22-17-12-10-15-8-7-13-3-1-4-14-9-11-16(17)21(15)20(13)14/h1,3-4,7-12H,2,5-6H2,(H,22,23)(H,24,25) |
Clave InChI |
WUBIMTUEEHLNGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
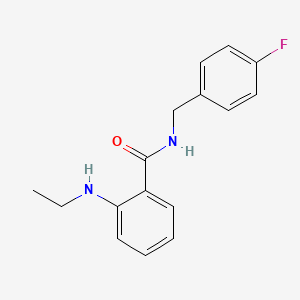
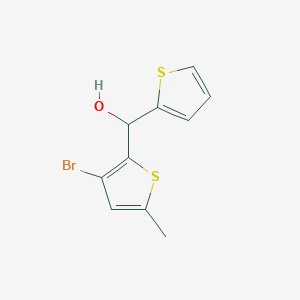

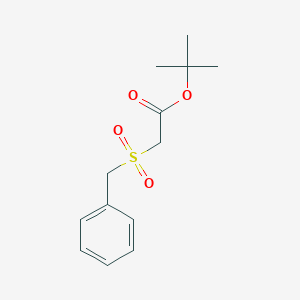

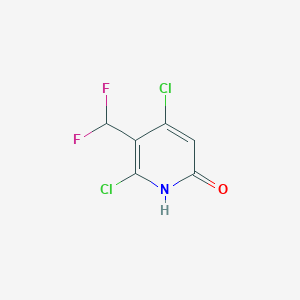
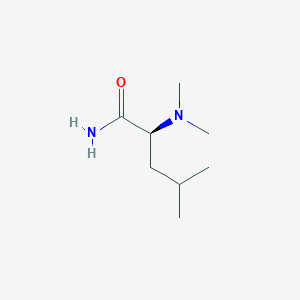
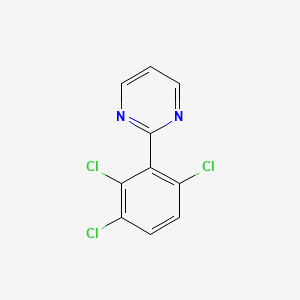
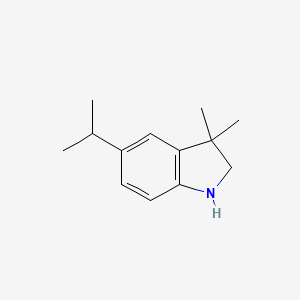
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
